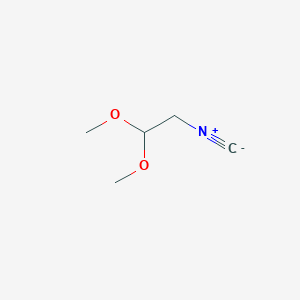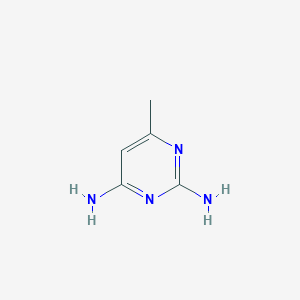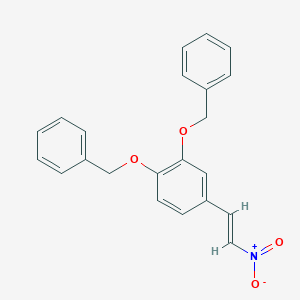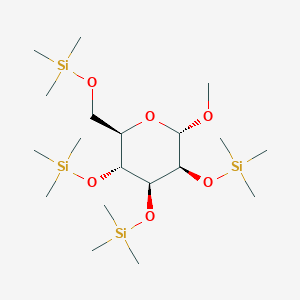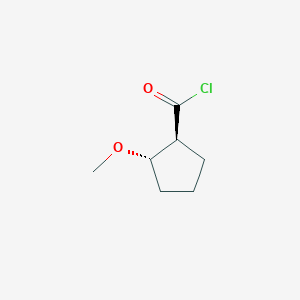
(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. It is a chiral building block that can be used for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride is not fully understood. However, it is believed to act as a chiral auxiliary, facilitating asymmetric synthesis. The compound has also been shown to have biological activity, although the exact mechanism is yet to be elucidated.
Biochemical And Physiological Effects
(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages And Limitations For Lab Experiments
The advantages of using (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride in lab experiments are its high yield, ease of synthesis, and chiral nature, which makes it a valuable tool for asymmetric synthesis. However, the compound is highly reactive and can be hazardous if not handled properly. It is also expensive, which can limit its use in large-scale experiments.
Future Directions
There are various future directions for the research on (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride. One direction is to study its biological activity further and identify new therapeutic applications. Another direction is to develop new synthetic methods for the preparation of the compound, which can improve its yield and reduce its cost. Additionally, research can be focused on developing new chiral catalysts based on (1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride, which can be used in asymmetric synthesis.
Synthesis Methods
(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride can be synthesized by the reaction of (1S,2S)-2-methoxycyclopentanone with thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The synthesis method is simple and efficient, making it a popular choice for the preparation of this compound.
Scientific Research Applications
(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride has various applications in scientific research. It is used as a chiral building block for the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of chiral catalysts, which are essential in asymmetric synthesis. The compound has been extensively studied for its biological activity and has shown promising results in the treatment of various diseases.
properties
CAS RN |
130980-60-8 |
|---|---|
Product Name |
(1S,2S)-2-Methoxycyclopentane-1-carbonyl chloride |
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
(1S,2S)-2-methoxycyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
DSJHCBIANACFMM-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@H]1CCC[C@@H]1C(=O)Cl |
SMILES |
COC1CCCC1C(=O)Cl |
Canonical SMILES |
COC1CCCC1C(=O)Cl |
synonyms |
Cyclopentanecarbonyl chloride, 2-methoxy-, (1S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



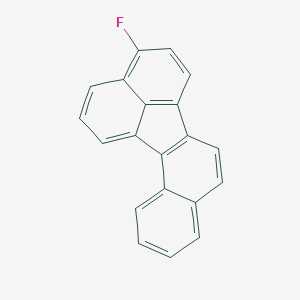
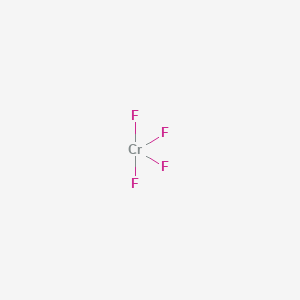
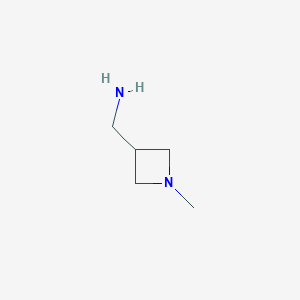
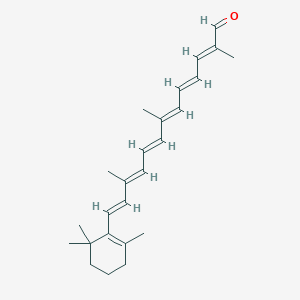
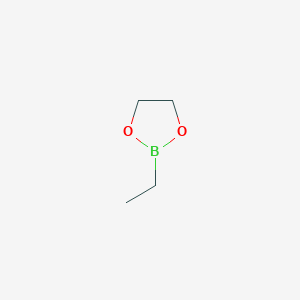


![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
